EIDD-2749

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H11FN2O6 |

|---|---|

分子量 |

262.19 g/mol |

IUPAC名 |

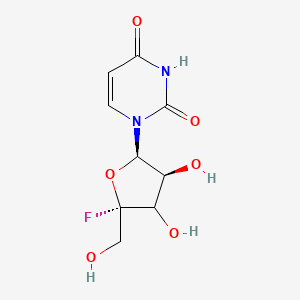

1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6?,7+,9+/m0/s1 |

InChIキー |

RDCYLPRXPILMRP-YUOMSVSZSA-N |

異性体SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)F)O)O |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O |

製品の起源 |

United States |

Foundational & Exploratory

EIDD-2749: A Technical Guide to a Broad-Spectrum Antiviral Agent

Foreword: This document provides an in-depth technical overview of EIDD-2749 (also known as 4′-Fluorouridine), a promising broad-spectrum antiviral ribonucleoside analog. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, mechanism of action, and preclinical development of this compound.

Executive Summary

This compound is an orally bioavailable ribonucleoside analog that has demonstrated potent antiviral activity against a wide range of RNA viruses. Developed by researchers at Emory University, it has shown significant efficacy in preclinical studies against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, and other RNA viruses.[1] The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This guide will detail the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and outlining the experimental protocols used in its assessment.

Discovery and Synthesis

This compound was identified by researchers at the Emory Institute for Drug Development (EIDD) as part of a program focused on the discovery of broad-spectrum antiviral agents. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of 4′-substituted nucleoside analogs typically involves multi-step chemical processes. These generally begin with a protected ribose derivative, followed by the introduction of the fluorine moiety at the 4′ position and subsequent coupling with the uracil base. The final steps involve deprotection to yield the active nucleoside analog.

Mechanism of Action

This compound is a prodrug that, once inside the cell, is metabolized into its active triphosphate form, 4′-Fluorouridine triphosphate (4′-FlU-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.

The incorporation of 4′-FlU-TP into the nascent viral RNA chain leads to transcriptional stalling. This termination of RNA synthesis can be immediate or delayed by a few nucleotides, ultimately preventing the production of new viral genomes and proteins, thus halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition by this compound

Caption: Intracellular activation of this compound and inhibition of viral RdRp.

Preclinical Data

This compound has undergone extensive preclinical testing, demonstrating its potent antiviral activity and favorable safety profile in vitro and in vivo.

In Vitro Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a panel of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) have been determined to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >100 | >83 - >164 |

| A549 | 0.8 | >100 | >125 | |

| SARS-CoV-2 | Vero E6 | 0.2 - 0.6 | >100 | >167 - >500 |

| Calu-3 | 0.5 | >100 | >200 | |

| Influenza A (H1N1) | MDCK | 0.4 | >100 | >250 |

| Influenza B | MDCK | 0.9 | >100 | >111 |

In Vivo Efficacy

This compound has demonstrated significant antiviral efficacy in animal models of respiratory viral infections.

| Animal Model | Virus | Dosage | Treatment Initiation | Outcome |

| Mouse (BALB/c) | RSV | 5 mg/kg, once daily (oral) | 24 hours post-infection | Significant reduction in lung viral titers.[1] |

| Ferret | SARS-CoV-2 | 20 mg/kg, once daily (oral) | 12 hours post-infection | Significant reduction in nasal viral titers and prevention of transmission.[1] |

Pharmacokinetics

Pharmacokinetic studies in ferrets have shown that this compound is orally bioavailable and achieves therapeutic concentrations in plasma.

| Animal Model | Dose (oral) | Cmax (µM) | AUC (h·µM) |

| Ferret | 15 mg/kg | ~35 | ~154 |

| 50 mg/kg | ~63 | ~413 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

Workflow:

Caption: A generalized workflow for determining the EC50 of an antiviral compound.

Detailed Steps:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with a viral suspension calculated to produce a countable number of plaques (typically 50-100 plaques per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound.

-

Overlay: Add an overlay medium containing, for example, 1% low-melting-point agarose to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque development (typically 2-5 days).

-

Staining: Fix the cells with a solution such as 10% formalin and then stain with a dye like 0.1% crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The percentage of plaque reduction is calculated relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the viral RdRp enzyme.

Workflow:

Caption: A generalized workflow for an in vitro RdRp inhibition assay.

Detailed Steps:

-

Enzyme and Template Preparation: Purify the recombinant viral RdRp complex. Synthesize a single-stranded RNA template corresponding to a viral genomic sequence and a complementary primer, which is typically labeled (e.g., with a fluorescent dye or a radioisotope).

-

Reaction Setup: In a reaction tube, combine the RdRp enzyme, the RNA template/primer duplex, a mixture of the four standard nucleoside triphosphates (NTPs), and varying concentrations of 4′-FlU-TP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme to initiate and elongate the new RNA strand.

-

Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

-

Product Analysis: Denature the RNA products and separate them by size using polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the RNA products using a method appropriate for the label used (e.g., a fluorescence imager or phosphorimager).

-

Data Analysis: The intensity of the full-length product band will decrease with increasing concentrations of 4′-FlU-TP. The appearance of shorter bands indicates chain termination.

In Vivo Efficacy Study in a Mouse Model of RSV Infection

This protocol describes the evaluation of the therapeutic efficacy of orally administered this compound in BALB/c mice infected with RSV.

Workflow:

Caption: A generalized workflow for an in vivo antiviral efficacy study in mice.

Detailed Steps:

-

Animal Handling: Use 6-8 week old female BALB/c mice.

-

Infection: Anesthetize the mice (e.g., with isoflurane) and intranasally inoculate with a non-lethal dose of RSV (e.g., 10^6 plaque-forming units).

-

Treatment: At 24 hours post-infection, begin oral administration of this compound (e.g., 5 mg/kg) or a vehicle control once daily.

-

Monitoring: Monitor the mice daily for weight loss and other clinical signs of illness.

-

Tissue Harvest: At a predetermined endpoint (e.g., day 5 post-infection), euthanize the mice and aseptically collect the lungs.

-

Viral Titer Determination: Homogenize the lung tissue, clarify the homogenate by centrifugation, and determine the viral titer in the supernatant using a plaque assay as described in section 5.1.

-

Statistical Analysis: Compare the mean viral titers between the this compound-treated and vehicle-treated groups using appropriate statistical tests to determine if the reduction in viral load is significant.

Conclusion

This compound is a potent, orally bioavailable, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Preclinical data from in vitro and in vivo studies have demonstrated its significant efficacy against several important human respiratory viruses, including RSV and SARS-CoV-2. The favorable preclinical profile of this compound supports its continued development as a potential therapeutic for the treatment of these and other emerging RNA viral infections. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

EIDD-2749: A Technical Guide to its Mechanism of Action Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a promising broad-spectrum antiviral agent with potent activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2. This document provides an in-depth technical overview of the core mechanism of action of this compound, its metabolic activation, and its inhibitory effects on viral RNA-dependent RNA polymerase (RdRp). Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided for key assays. Visual diagrams are included to illustrate the molecular pathways and experimental workflows.

Core Mechanism of Action: Transcriptional Stalling

This compound is a ribonucleoside analog that, upon intracellular conversion to its active triphosphate form, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The primary mechanism of action is not lethal mutagenesis, as seen with some other nucleoside analogs like molnupiravir, but rather transcriptional stalling or delayed chain termination .

Once the active form, 4'-FlU-triphosphate (4'-FlU-TP), is incorporated into the nascent viral RNA strand by the RdRp, it creates a steric hindrance that impedes the translocation of the polymerase along the RNA template. This stalling does not occur immediately at the site of incorporation but rather a few nucleotides downstream, typically at positions i+3 or i+4. This delayed termination is thought to be due to the altered conformation of the RNA duplex containing the fluorinated uridine analog, which can no longer be accommodated within the active site of the RdRp complex. This effective blockage of further RNA synthesis ultimately inhibits viral replication.

dot

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various RNA viruses in preclinical studies. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as CC50/EC50.

| Table 1: Antiviral Activity (EC50) of this compound against Respiratory Syncytial Virus (RSV) | | :--- | :--- | | RSV Strain | EC50 (µM) | | Recombinant RSV A2-line19F | 0.61 - 1.2[1] | | Clinical RSV Isolates | 0.61 - 1.2[1] |

| Table 2: Antiviral Activity (EC50) of this compound against SARS-CoV-2 | | :--- | :--- | | SARS-CoV-2 Isolate/Lineage | EC50 (µM) | | Various Isolates | 0.2 - 0.6[1] |

| Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound | | :--- | :--- | :--- | | Cell Line | CC50 (µM) | Selectivity Index (SI) | | HEp-2, MDCK, BHK-T7, BEAS-2B | > 500[2] | High[2] |

Experimental Protocols

Determination of Antiviral Activity (EC50)

This protocol outlines a general method for determining the EC50 of this compound against a target RNA virus in a cell-based assay.

Objective: To determine the concentration of this compound that inhibits 50% of the viral-induced cytopathic effect (CPE) or viral replication.

Materials:

-

Host cell line permissive to the target virus (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV).

-

Target RNA virus stock of known titer.

-

This compound stock solution.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or viral load (e.g., qRT-PCR).

-

Plate reader or qRT-PCR instrument.

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate under optimal growth conditions.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, remove the viral inoculum and add the serially diluted this compound to the respective wells. Include untreated infected (virus control) and uninfected (cell control) wells.

-

Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells.

-

Quantification:

-

CPE-based assay: Assess cell viability using a reagent like CellTiter-Glo®.

-

Viral load-based assay: Isolate viral RNA from the supernatant or cell lysate and quantify using qRT-PCR.

-

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the EC50 value.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

This protocol describes a representative method for assessing the direct inhibitory effect of this compound's active triphosphate form on RdRp activity.

Objective: To determine if 4'-FlU-TP is incorporated by the viral RdRp and to observe its effect on RNA chain elongation.

Materials:

-

Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

Synthetic RNA template and a fluorescently labeled RNA primer.

-

4'-FlU-Triphosphate (4'-FlU-TP).

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

Reaction buffer containing MgCl2 and other necessary salts.

-

Quenching solution (e.g., EDTA in formamide).

-

Polyacrylamide gel electrophoresis (PAGE) system.

-

Fluorescence gel scanner.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex, the RNA template-primer duplex, and the reaction buffer.

-

Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of the four natural rNTPs and varying concentrations of 4'-FlU-TP. Include a control reaction with only the natural rNTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Denaturation and Electrophoresis: Denature the RNA products by heating and separate them by size using denaturing PAGE.

-

Visualization: Visualize the fluorescently labeled RNA products using a gel scanner.

-

Analysis: Analyze the gel to determine the length of the RNA products. The presence of shorter RNA fragments in the presence of 4'-FlU-TP, particularly at positions downstream of potential incorporation sites, indicates transcriptional stalling.

dot

Caption: Experimental workflow for the in vitro RdRp inhibition assay.

Conclusion

This compound represents a potent, orally bioavailable antiviral candidate with a distinct mechanism of action against a broad range of RNA viruses. Its ability to cause transcriptional stalling by inhibiting the viral RdRp, coupled with a high selectivity index, makes it a valuable lead for further development in the ongoing effort to combat both endemic and pandemic viral threats. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of this compound and other novel antiviral compounds.

References

- 1. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of EIDD-2749 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-2749, also known as 4'-Fluorouridine, is a ribonucleoside analog that has demonstrated potent broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4] This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogs, focusing on the impact of chemical modifications on their antiviral efficacy. The information presented herein is intended to guide further drug discovery and development efforts in the field of antiviral therapeutics.

Core Structure and Mechanism of Action

This compound is a derivative of the nucleoside uridine, featuring a fluorine atom at the 4'-position of the ribose sugar. This modification is key to its antiviral properties. Like other nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the 4'-fluorouridine monophosphate into the viral RNA leads to the termination of RNA synthesis, thereby inhibiting viral replication.[2][5]

The 4'-fluoro substitution on the ribose moiety is a critical determinant of the antiviral activity. This modification likely influences the conformation of the ribose sugar, affecting its interaction with the RdRp active site and the subsequent steps of nucleotide incorporation and chain elongation.

Structural Activity Relationship (SAR) Studies

The exploration of this compound's SAR has primarily focused on modifications to enhance its drug-like properties, such as stability and oral bioavailability, through the synthesis of prodrugs.

Prodrug Analogs

A significant area of investigation has been the development of ester prodrugs of 4'-fluorouridine. These modifications aim to mask the polar hydroxyl groups of the ribose moiety, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. Once inside the cell, these ester groups are cleaved by cellular esterases to release the parent compound, 4'-fluorouridine.

A study on the synthesis and evaluation of various ester prodrugs of 4'-fluorouridine revealed important insights into the SAR of these analogs. The stability and antiviral activity of these prodrugs were assessed, with the tri-isobutyrate ester emerging as a particularly promising candidate.

| Compound | Modification | Anti-RSV Activity (EC50, µM) | Anti-IFV Activity (EC50, µM) |

| 4'-Fluorouridine (Parent) | - | 2.32 | < 0.12 |

| Tri-acetate ester | 2',3',5'-tri-O-acetyl | 4.90 | 0.96 |

| Tri-isobutyrate ester | 2',3',5'-tri-O-isobutyryl | 1.13 | < 0.12 |

| Tri-pivalate ester | 2',3',5'-tri-O-pivaloyl | 1.85 | 0.24 |

Data summarized from "Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs".

The data indicates that the nature of the ester group influences the antiviral potency. The tri-isobutyrate ester, in particular, demonstrated potent activity against both RSV and influenza virus (IFV), comparable to or even exceeding that of the parent compound in the case of RSV. This suggests that this prodrug moiety is efficiently cleaved intracellularly to release 4'-fluorouridine.

Experimental Protocols

Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC50) of the compounds against RSV and IFV.

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells for IFV and human epithelial type 2 (HEp-2) cells for RSV are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Preparation: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.

-

Viral Infection: The cell monolayers are infected with a predetermined titer of either IFV or RSV.

-

Compound Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 48-72 hours).

-

Quantification of Viral Activity: The extent of viral replication is determined using a suitable method, such as a cytopathic effect (CPE) reduction assay, a plaque reduction assay, or a reporter virus assay (e.g., measuring luciferase or fluorescent protein expression).

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Chemical Stability Assays

Objective: To assess the stability of the prodrugs in a buffer solution.

Methodology:

-

Sample Preparation: The test compounds are dissolved in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

-

Incubation: The solutions are incubated at a specific temperature (e.g., 37°C).

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The concentration of the remaining parent compound and the appearance of the released 4'-fluorouridine are quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The half-life (t1/2) of the compound in the buffer is calculated from the degradation kinetics.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of novel antiviral agents like the this compound analogs.

Caption: Workflow for Antiviral Drug Discovery and Development.

Conclusion

The structural activity relationship studies of this compound analogs have so far highlighted the potential of prodrug strategies to enhance the therapeutic profile of this potent antiviral agent. The 4'-fluoro substitution is a cornerstone of its activity, and modifications at the hydroxyl groups of the ribose via ester linkages have been shown to be a viable approach to improve drug delivery. The tri-isobutyrate ester of 4'-fluorouridine stands out as a promising lead compound for further preclinical development. Future SAR studies could explore a wider range of modifications, including alterations to the uracil base and the introduction of different substituents at the 4'-position of the ribose, to further optimize the antiviral activity, selectivity, and pharmacokinetic properties of this important class of antiviral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

EIDD-2749: A Technical Overview of its Antiviral Spectrum and Efficacy

An in-depth guide for researchers, scientists, and drug development professionals.

EIDD-2749, also known as 4′-fluorouridine (4′-FlU), is an orally bioavailable ribonucleoside analog demonstrating a broad-spectrum antiviral activity against several RNA viruses.[1][2][3] This technical guide provides a comprehensive overview of its antiviral spectrum, efficacy, and mechanism of action, with a focus on quantitative data and experimental methodologies.

Antiviral Spectrum and Potency

This compound has shown potent inhibitory effects against a range of respiratory RNA viruses, most notably Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][4] Its efficacy extends to various SARS-CoV-2 variants of concern.[1] The antiviral activity is characterized by a high selectivity index, indicating a favorable therapeutic window.[1][4]

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line/System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| RSV (various strains) | HEp-2 cells | 0.61 - 1.2 | >500 | >417 - >820 | [1][4] |

| SARS-CoV-2 (various lineages) | Multiple cell lines | 0.2 - 0.6 | >500 | >833 - >2500 | [4] |

| SARS-CoV-2 | Human Airway Epithelia Organoids | Potent Inhibition | High | High | [1][4] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the significant therapeutic potential of orally administered this compound.[4][5] Once-daily oral treatment has been shown to be highly effective in reducing viral load and mitigating disease progression.[1][5]

Table 2: In Vivo Efficacy of Oral this compound

| Animal Model | Virus | Dosage | Treatment Initiation | Outcome | Reference |

| Mice | Respiratory Syncytial Virus (RSV) | 5 mg/kg, once daily | 24 hours post-infection | Significantly reduced viral burden | [1][4] |

| Ferrets | SARS-CoV-2 (including variants of concern) | 20 mg/kg, once daily | 12 hours post-infection | Significantly reduced viral burden | [1][4] |

Pharmacokinetic studies in ferrets have shown good oral dose-proportionality.[6] Following oral administration, this compound is rapidly anabolized to its active triphosphate form, which exhibits high metabolic stability within cells.[4][6]

Mechanism of Action

This compound acts as a ribonucleoside analog that, once converted to its active triphosphate form (4′-FlU-TP), is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRP).[1][7] This incorporation leads to transcriptional stalling, effectively halting viral replication.[1][2] Biochemical assays have revealed that the polymerase stalls at positions i or i+3/4 after the incorporation of 4′-FlU-TP.[3][6]

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated overnight.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection: Cells are infected with RSV at a specified multiplicity of infection (MOI).

-

Treatment: Following viral adsorption, the inoculum is removed, and cells are treated with the diluted this compound.

-

Incubation: Plates are incubated for a defined period to allow for viral replication.

-

Quantification: Viral yield is quantified using methods such as plaque assay or RT-qPCR. EC₅₀ values are calculated from the dose-response curves.

Cytotoxicity Assay

-

Cell Seeding: Various cell lines (e.g., HEp-2, MDCK, BHK-T7, BEAS-2B) are seeded in 96-well plates.[1]

-

Compound Exposure: Cells are exposed to a range of this compound concentrations for a period equivalent to the antiviral assay.

-

Viability Assessment: Cell viability is measured using a metabolic activity assay (e.g., MTS or MTT assay).

-

Calculation: CC₅₀ values are determined from the dose-response curves.

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Animal Models of Infection

-

RSV Mouse Model:

-

Infection: Mice are intranasally inoculated with a specified dose of RSV.

-

Treatment: Oral administration of this compound (e.g., 5 mg/kg) or a vehicle control is initiated at a set time point post-infection (e.g., 24 hours).[1][4]

-

Monitoring: Animals are monitored for clinical signs of disease.

-

Viral Load Determination: At specific days post-infection, lung tissues are harvested to quantify viral titers by plaque assay or RT-qPCR.

-

-

SARS-CoV-2 Ferret Model:

-

Infection: Ferrets are intranasally inoculated with a specific strain of SARS-CoV-2.

-

Treatment: Oral treatment with this compound (e.g., 20 mg/kg) or a vehicle is initiated (e.g., 12 hours post-infection).[1][4]

-

Sample Collection: Nasal washes are collected at regular intervals to monitor viral shedding.

-

Viral Titer Analysis: Viral titers in the nasal washes are determined by plaque assay.

-

Conclusion

This compound is a promising broad-spectrum antiviral candidate with potent activity against major respiratory pathogens like RSV and SARS-CoV-2.[1][5] Its oral bioavailability and efficacy in relevant animal models underscore its potential as a therapeutic agent for treating these viral infections.[1][6] The mechanism of action, involving the termination of viral RNA synthesis, provides a clear rationale for its antiviral effects.[7] Further clinical development is warranted to establish its safety and efficacy in humans.

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. scind.org [scind.org]

- 6. biorxiv.org [biorxiv.org]

- 7. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of EIDD-2749: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

EIDD-2749, also known as 4′-Fluorouridine (4′-FlU), is a ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its antiviral potency, cytotoxicity, and mechanism of action. The information is compiled from preclinical studies to serve as a resource for the research and drug development community.

Antiviral Activity and Cytotoxicity

This compound has shown potent and dose-dependent inhibition of various RNA viruses in cell-based assays. The compound's efficacy is quantified by the half-maximal effective concentration (EC50), while its safety profile is initially assessed by the 50% cytotoxic concentration (CC50). A high selectivity index (SI = CC50/EC50) is indicative of a favorable therapeutic window.

Respiratory Viruses

This compound exhibits significant inhibitory activity against key respiratory viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) (various strains) | HEp-2 | Virus Yield Reduction | 0.61 - 1.2 | >500 | >417 - >820 | [1][2] |

| Respiratory Syncytial Virus (RSV) | Human Airway Epithelia (HAE) | Virus Yield Reduction | ~0.09 | 169 | ≥1877 | [1] | |

| Coronaviridae | SARS-CoV-2 (various lineages) | Vero E6 | Virus Yield Reduction | 0.2 - 0.6 | >500 (in other cell lines) | High | [1][2] |

| Orthomyxoviridae | Influenza A and B Viruses | Human Airway Epithelia (HAE) | Virus Yield Reduction | Nanomolar to sub-micromolar potency | Not specified | Not specified | [3][4][5] |

Alphaviruses and Enteroviruses

The broad-spectrum nature of this compound extends to other significant RNA virus families, including alphaviruses and enteroviruses.

Table 2: In Vitro Antiviral Activity of this compound against Other RNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Togaviridae (Alphavirus) | Chikungunya Virus (CHIKV) | U-2 OS | Focus Forming Assay | 3.89 | >2000 | >514 | [6] |

| Mayaro Virus (MAYV) | U-2 OS | Not specified | ~1.2 - 3.7 | >2000 | High | [6] | |

| O'nyong'nyong Virus (ONNV) | U-2 OS | Not specified | ~1.2 - 3.7 | >2000 | High | [6] | |

| Ross River Virus (RRV) | U-2 OS | Not specified | ~1.2 - 3.7 | >2000 | High | [6] | |

| Sindbis Virus (SINV) | U-2 OS | Not specified | ~12 - 35 | >2000 | High | [6] | |

| Semliki Forest Virus (SFV) | U-2 OS | Not specified | ~12 - 35 | >2000 | High | [6] | |

| Picornaviridae (Enterovirus) | Coxsackievirus A10 (CV-A10) | RD and Vero | Plaque Reduction Assay | 0.66 - 0.85 | >100 | >118 - >152 | [7] |

| Various Enteroviruses (CV-A6, A16, B3, EV-A71, D68, etc.) | Not specified | Not specified | 0.43 - 1.08 | >100 | High | [7] |

Mechanism of Action

This compound is a ribonucleoside analog that, once inside the cell, is anabolized to its active triphosphate form. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), the essential enzyme for viral genome replication and transcription. Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to the inhibition of viral RNA synthesis.[1][8] The precise mechanism of inhibition can vary between different viruses, including immediate chain termination or delayed transcriptional stalling.[4][5] For instance, in the case of influenza virus, this compound acts as an immediate chain terminator of the polymerase.[4][5] In contrast, with RSV and SARS-CoV-2, it causes transcriptional pauses and stalling after incorporation.[1][9][10] The antiviral effect of this compound can be competitively reversed by the addition of exogenous pyrimidines, further supporting its role in targeting the RdRP.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro characterization of this compound involves a series of standardized assays to determine its antiviral activity and cytotoxicity.

Antiviral Activity Assays

Objective: To determine the concentration of this compound required to inhibit viral replication by 50% (EC50).

-

Virus Yield Reduction Assay:

-

Seed susceptible host cells in multi-well plates and allow them to adhere.

-

Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

-

After a short incubation period to allow for viral entry, remove the inoculum and add cell culture medium containing serial dilutions of this compound.

-

Incubate the plates for a duration appropriate for the virus's replication cycle.

-

Harvest the cell culture supernatant and determine the viral titer using methods such as plaque assay or TCID50 (50% tissue culture infective dose) assay.

-

Calculate the EC50 value by plotting the reduction in viral titer against the drug concentration.

-

-

Plaque Reduction Assay:

-

Infect confluent cell monolayers with a standardized amount of virus.

-

After viral adsorption, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of this compound.

-

Incubate the plates until viral plaques (zones of cell death) are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to untreated controls.

-

-

Minireplicon Assay:

-

Co-transfect cells with plasmids expressing the viral RdRP components and a reporter gene (e.g., luciferase or fluorescent protein) flanked by viral leader and trailer sequences.

-

Treat the transfected cells with different concentrations of this compound.

-

Measure the reporter gene expression, which is dependent on the activity of the viral polymerase.

-

The EC50 is the drug concentration that reduces reporter activity by 50%.

-

Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

-

Seed host cells in 96-well plates at a predetermined density.

-

Add serial dilutions of this compound to the cells.

-

Incubate the plates for a period similar to that of the antiviral assays.

-

Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS, MTT, or resazurin-based assays) or cell membrane integrity.

-

The CC50 value is calculated by plotting cell viability against the drug concentration.

Caption: General experimental workflow for in vitro characterization.

Resistance Profile

While this compound demonstrates a high barrier to resistance in some contexts, the potential for viral escape mutants is a critical aspect of antiviral drug development. Continuous in vitro passaging of viruses in the presence of increasing concentrations of the compound is the standard method to select for and characterize resistant variants. Such studies are essential to identify potential mutations in the viral RdRP that may confer reduced susceptibility to this compound.

Conclusion

The in vitro data available for this compound (4′-Fluorouridine) highlight its potential as a broad-spectrum antiviral agent. Its potent activity against a variety of clinically relevant RNA viruses, coupled with a generally high selectivity index, underscores its therapeutic promise. The well-defined mechanism of action, targeting the conserved viral RdRP, provides a strong rationale for its broad-spectrum activity. Further investigation, including detailed resistance profiling and in vivo efficacy studies, is crucial for its continued development as a potential therapeutic for RNA virus infections.

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. biorxiv.org [biorxiv.org]

- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - ProQuest [proquest.com]

- 5. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4'-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4’-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

EIDD-2749: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a promising orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, compiling available data from preclinical studies. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to support further research and development of this antiviral candidate.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in ferret and mouse models. These studies demonstrate good oral bioavailability and dose-proportional exposure.

Ferret Pharmacokinetics

Following a single oral administration in ferrets, this compound exhibits dose-dependent plasma concentrations. Peak plasma concentrations (Cmax) and overall exposure (Area Under the Curve, AUC) increase with the administered dose, indicating good oral dose-proportionality.[1]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Ferrets

| Dose (mg/kg) | Cmax (µM) | AUC (h·nmol/mL) |

| 15 | 34.8 | 154 ± 27.6 |

| 50 | 63.3 | 413.1 ± 78.1 |

Data sourced from Sourimant et al., 2021.[1]

Mouse Pharmacokinetics

In mice, a single oral dose of 1.5 mg/kg resulted in a maximal plasma concentration of approximately 1 µM, which was reached 90 minutes after administration.[2] This concentration is significantly higher than the in vitro half-maximal effective concentration (EC90) against influenza virus.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (µM) | Tmax (minutes) |

| 1.5 | ~1 | 90 |

Data sourced from Lieber et al., 2023.[2]

Bioavailability and Metabolism

This compound is an orally bioavailable compound that undergoes intracellular conversion to its active triphosphate form.

Intracellular Metabolism

Upon entering the cell, this compound is efficiently anabolized by host cell kinases to its active 5'-triphosphate metabolite, 4'-fluorouridine triphosphate (4'-FlU-TP).[3] Studies in human airway epithelium (HAE) cells have shown that this conversion is rapid, with the triphosphate form reaching peak concentrations within hours of exposure. The active metabolite also demonstrates high metabolic stability, with an extrapolated intracellular half-life of 9.7 hours.[1]

Figure 1: Intracellular metabolic activation of this compound.

Mechanism of Action

The antiviral activity of this compound is mediated by its active triphosphate form, 4'-FlU-TP, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Inhibition of Viral RdRp

4'-FlU-TP is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to a delayed chain termination, effectively halting viral genome replication.[2][4] The mechanism involves transcriptional stalling after the incorporation of the analog.[2]

Figure 2: Mechanism of action of this compound triphosphate.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Pharmacokinetic Studies

-

Species: Ferrets (Mustela putorius furo) and mice (BALB/c).

-

Administration: Single oral gavage.

-

Dosing Formulation: this compound was typically formulated in a vehicle such as 1% methylcellulose.

-

Blood Sampling: Serial blood samples were collected at various time points post-administration via appropriate routes (e.g., jugular vein or cranial vena cava in ferrets).

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Figure 3: Workflow for animal pharmacokinetic studies.

Intracellular Metabolism Analysis

-

Cell Culture: Human Airway Epithelium (HAE) cells were cultured at an air-liquid interface.

-

Treatment: Cells were exposed to this compound for various durations.

-

Cell Lysis: Cells were lysed to release intracellular contents.

-

Metabolite Extraction: Intracellular metabolites, including the mono-, di-, and triphosphate forms of this compound, were extracted.

-

Quantification: The concentrations of this compound and its metabolites were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodology

Quantification of this compound and its metabolites in biological matrices was performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Sample Preparation: Protein precipitation was a common method for extracting the analytes from plasma and cell lysates.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Stable isotope-labeled internal standards were used to ensure accuracy and precision.

Conclusion

This compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and efficient intracellular conversion to its active triphosphate form. The mechanism of action, involving the inhibition of viral RdRp, provides a strong rationale for its broad-spectrum antiviral activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working on the advancement of this compound as a potential therapeutic agent for RNA virus infections. Further studies are warranted to fully elucidate its pharmacokinetic profile in other species and to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

EIDD-2749 RdRp inhibition mechanism

An In-depth Technical Guide to the RNA-dependent RNA Polymerase (RdRp) Inhibition Mechanism of EIDD-2749 (4′-Fluorouridine)

Executive Summary

This compound, also known as 4′-Fluorouridine (4′-FlU), is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and various alphaviruses.[1][2][3] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome.[1] Upon entry into the host cell, this compound is metabolized into its active 5′-triphosphate form (4′-FlU-TP). This active metabolite acts as a competitive substrate for the viral RdRp, which incorporates it into the nascent viral RNA strand in place of the natural nucleotide, uridine.[2][4] Unlike some nucleoside analogs that cause immediate chain termination or induce lethal mutagenesis, the incorporation of 4′-FlU-TP results in delayed transcriptional stalling, typically occurring three to four nucleotides downstream from the insertion site.[1] This action effectively halts viral RNA synthesis, preventing the production of new viral genomes and progeny virions. This compound has demonstrated a high selectivity index, indicating potent antiviral activity at concentrations well below those that cause cytotoxicity in host cells.[5]

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral potency and corresponding cytotoxicity of this compound have been evaluated across various cell lines and viruses. The tables below summarize the key quantitative metrics.

Table 1: Antiviral Activity of this compound against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [4] |

| Coronaviridae | SARS-CoV-2 (Various lineages) | Vero | 0.2 - 0.6 | [4][6] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.86 | [5] |

| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | 3.89 | [2] |

| Togaviridae | Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | [2] |

| Togaviridae | O'nyong'nyong Virus (ONNV) | U-2 OS | ~1.2 - 3.7 | [2] |

| Togaviridae | Ross River Virus (RRV) | U-2 OS | ~1.2 - 3.7 | [2] |

| Togaviridae | Sindbis Virus (SINV) | U-2 OS | ~12 - 35 | [2] |

| Togaviridae | Semliki Forest Virus (SFV) | U-2 OS | ~12 - 35 |[2] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI = CC50/EC50) | Reference |

|---|---|---|---|---|

| Human Airway Epithelia (HAE) | 169 | RSV | ≥1877 | [5] |

| HEp-2, MDCK, BHK-T7, BEAS-2B | >500 | RSV | >416 - >820 | [7] |

| Vero E6 | 380 | SARS-CoV-2 | >204 | [5] |

| U-2 OS | >2000 | Alphaviruses | >514 (for CHIKV) |[2] |

Core Inhibition Mechanism

The antiviral activity of this compound is a multi-step process that begins with its metabolic activation and culminates in the disruption of viral RNA synthesis.

-

Cellular Uptake and Anabolism: this compound is a prodrug that, upon administration, is taken up by host cells. Inside the cell, host kinases phosphorylate this compound sequentially to its monophosphate, diphosphate, and finally its pharmacologically active 5′-triphosphate form, 4′-FlU-TP.[1]

-

Competitive Inhibition of RdRp: 4′-FlU-TP mimics the natural ribonucleoside uridine triphosphate (UTP). It competes with endogenous UTP for binding to the active site of the viral RdRp during RNA elongation.[4]

-

Incorporation into Viral RNA: The viral RdRp recognizes and incorporates 4′-FlU-monophosphate into the growing viral RNA strand opposite an adenosine in the template strand.[4]

-

Delayed Transcriptional Stalling: The key feature of this compound's mechanism is delayed chain termination. The 4′-fluoro modification on the ribose sugar of the incorporated nucleotide is believed to alter the conformation of the RNA backbone. This structural perturbation does not prevent the addition of the next few nucleotides. However, after the incorporation of approximately 3-4 more nucleotides, the distortion becomes too great for the RdRp complex to accommodate, causing the polymerase to stall and dissociate from the RNA template.[1][2] This premature termination results in the production of truncated, non-functional viral RNA genomes, thereby inhibiting viral replication.

Experimental Protocols

The evaluation of this compound's antiviral properties involves a series of standardized in vitro and cell-based assays.

In Vitro RdRp Primer Extension Assay

This biochemical assay directly assesses the effect of the drug's active form on purified viral polymerase.

-

Objective: To determine if 4′-FlU-TP is incorporated by the viral RdRp and to characterize its effect on RNA elongation.

-

Methodology:

-

Protein Expression and Purification: The viral RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8 proteins) is expressed in a suitable system (e.g., insect or E. coli cells) and purified.[4][8]

-

Assay Reaction: A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA primer-template duplex, a radio-labeled nucleotide (e.g., [α-³²P]ATP or GTP for visualization), and either the natural substrate (UTP) or the test compound (4′-FlU-TP) at various concentrations.[4]

-

Primer Extension: The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes) to allow for primer extension.[8]

-

Analysis: The reaction is stopped, and the RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the resulting bands are visualized.

-

Interpretation: The appearance of bands longer than the original primer indicates elongation. The length and intensity of these bands in the presence of 4′-FlU-TP compared to UTP reveal its incorporation efficiency and whether it causes termination or stalling at specific positions.[4]

-

Cell-Based Virus Yield Reduction Assay

This assay measures the ability of the compound to inhibit the production of infectious virus in a cellular context.

-

Objective: To determine the 50% effective concentration (EC50) of this compound.

-

Methodology:

-

Cell Seeding: A suitable host cell line (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2) is seeded into 96-well plates and incubated overnight to form a confluent monolayer.[2]

-

Infection: The cell culture medium is removed, and cells are infected with the virus at a low multiplicity of infection (MOI), for example, 0.1.

-

Compound Treatment: Following a brief adsorption period (e.g., 1 hour), the virus inoculum is removed, and fresh medium containing serial dilutions of this compound is added to the wells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantification of Viral Yield: The culture supernatant is harvested, and the concentration of infectious virus particles is quantified using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[2]

-

Data Analysis: The viral titers are plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 value.

-

Cytotoxicity Assay (WST-8 Assay)

This assay is performed in parallel with antiviral assays to measure the compound's toxicity to the host cells and determine its selectivity.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

-

Methodology:

-

Cell Seeding and Treatment: Uninfected cells are seeded in a 96-well plate and treated with the same serial dilutions of this compound as used in the antiviral assay.[9][10]

-

Incubation: The cells are incubated with the compound for the same duration as the virus yield reduction assay (e.g., 24-48 hours).[9]

-

WST-8 Reagent Addition: Approximately 10 µL of WST-8 reagent is added to each well. WST-8 is a stable tetrazolium salt.[10]

-

Incubation and Measurement: The plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 to a water-soluble, orange-colored formazan product.[11] The absorbance of the formazan is measured using a microplate reader at approximately 450 nm.

-

Data Analysis: The absorbance values (which correlate with cell viability) are plotted against the compound concentration to calculate the CC50 value.

-

References

- 1. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 101.200.202.226 [101.200.202.226]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. dojindo.com [dojindo.com]

The Cellular Journey of 4'-Fluorouridine: An In-depth Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorouridine (4'-FlU), a ribonucleoside analog, has emerged as a potent broad-spectrum antiviral agent with significant activity against a range of RNA viruses, including respiratory syncytial virus (RSV), influenza viruses, and coronaviruses like SARS-CoV-2.[1][2][3] Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRP), makes it a compelling candidate for antiviral therapy.[2][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 4'-Fluorouridine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support ongoing research and development efforts in this field.

Data Presentation

The antiviral efficacy and cytotoxic profile of 4'-Fluorouridine have been evaluated across various cell lines and against multiple viruses. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.

Table 1: Antiviral Activity (EC₅₀) of 4'-Fluorouridine

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 | [1] |

| Respiratory Syncytial Virus (RSV) | Human Airway Epithelial (HAE) | 0.055 | [2] |

| SARS-CoV-2 | Vero E6 | 0.2 - 0.6 | [1][2] |

| SARS-CoV-2 | Human Airway Epithelial (HAE) | Potent Activity | [1] |

| Influenza A (H1N1) | Madin-Darby Canine Kidney (MDCK) | Not Specified | [1] |

| Junin Virus | Vero E6 | 1.86 | [2] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 | [2] |

Table 2: Cytotoxicity (CC₅₀) of 4'-Fluorouridine

| Cell Line | CC₅₀ (µM) | Reference |

| Human Airway Epithelial (HAE) | 169 | [1] |

| HEp-2 | >500 | [1] |

| MDCK | >500 | [1] |

| BHK-T7 | >500 | [1] |

| BEAS-2B | >500 | [1] |

| Vero E6 | 380 | [2] |

Table 3: Intracellular Metabolism of 4'-Fluorouridine in Human Airway Epithelial (HAE) Cells

| Metabolite | Parameter | Value | Reference |

| 4'-Fluorouridine | Intracellular Accumulation (1 hour) | 3.42 nmol/million cells | [1] |

| 4'-Fluorouridine Triphosphate (4'-FlU-TP) | Peak Concentration (4 hours) | 10.38 nmol/million cells | [1] |

| 4'-Fluorouridine Triphosphate (4'-FlU-TP) | Plateau Concentration (24 hours) | 1.31 nmol/million cells | [1] |

| 4'-Fluorouridine Triphosphate (4'-FlU-TP) | Extrapolated Half-life | 9.7 hours | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the action of 4'-Fluorouridine, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments cited in the study of 4'-Fluorouridine.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration of 4'-Fluorouridine that reduces cell viability by 50% (CC₅₀).

Methodology (MTS Assay):

-

Cell Seeding: Plate cells (e.g., HEp-2, HAE) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 4'-Fluorouridine in cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the different concentrations of 4'-Fluorouridine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

Objective: To determine the concentration of 4'-Fluorouridine that reduces the production of infectious virus particles by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Plate host cells in 24- or 48-well plates and grow to confluency.

-

Compound Treatment and Infection: Pre-treat the cells with various concentrations of 4'-Fluorouridine for a specified time. Subsequently, infect the cells with the virus at a defined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

-

Harvesting Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

-

Virus Titer Quantification: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the percentage of viral yield reduction for each drug concentration compared to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of viral yield reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Intracellular Metabolite Quantification by Mass Spectrometry

Objective: To quantify the intracellular concentrations of 4'-Fluorouridine and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HAE cells) to a sufficient number. Treat the cells with a defined concentration of 4'-Fluorouridine for various time points.

-

Cell Lysis and Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate the parent compound and its metabolites using a suitable liquid chromatography column and gradient.

-

Mass Spectrometry: Detect and quantify the compounds using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for high selectivity and sensitivity.

-

-

Data Analysis: Generate standard curves for each analyte (4'-FlU, 4'-FlU-MP, 4'-FlU-DP, 4'-FlU-TP) to quantify their concentrations in the cell extracts. Normalize the metabolite concentrations to the cell number.

In Vitro RdRP Inhibition Assay

Objective: To assess the direct inhibitory effect of the active triphosphate form of 4'-Fluorouridine (4'-FlU-TP) on viral RdRP activity.

Methodology:

-

Recombinant RdRP Expression and Purification: Express and purify the recombinant viral RdRP complex (e.g., from RSV or SARS-CoV-2).

-

Primer Extension Assay Setup: Prepare a reaction mixture containing the purified RdRP, a primer-template RNA duplex, ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), and varying concentrations of 4'-FlU-TP. One of the rNTPs is typically radiolabeled for detection.

-

Reaction Incubation: Initiate the reaction and incubate at an optimal temperature for a defined period to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

-

Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the RNA products using autoradiography or phosphorimaging. Quantify the intensity of the full-length product and any stalled products to determine the extent of RdRP inhibition by 4'-FlU-TP.

Conclusion

4'-Fluorouridine demonstrates potent antiviral activity through a well-defined mechanism of action that relies on its intracellular conversion to the active triphosphate form. The data and protocols presented in this guide offer a foundational resource for researchers in the field of antiviral drug development. A thorough understanding of its cellular uptake, metabolic activation, and mechanisms of viral inhibition is paramount for the continued exploration of 4'-Fluorouridine as a potential therapeutic agent for a variety of RNA virus infections. The provided methodologies can serve as a starting point for further investigation into its efficacy, resistance profile, and potential for combination therapies.

References

EIDD-2749 for the Treatment of Respiratory Syncytial Virus (RSV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on EIDD-2749 (4′-Fluorouridine), a promising oral antiviral candidate for the treatment of Respiratory Syncytial Virus (RSV) infection. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in the field.

Core Concepts: Mechanism of Action

This compound is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against several RNA viruses, including RSV.[1][2] Its antiviral effect stems from the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication and transcription of the viral genome.[1][3]

Upon administration, this compound is metabolized intracellularly into its active 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RSV RdRP. The incorporation of this modified nucleotide leads to transcriptional stalling of the polymerase, effectively halting viral replication.[1][3] This mechanism is distinct from the lethal mutagenesis induced by molnupiravir (EIDD-2801), a related compound.[1]

Figure 1: Mechanism of action of this compound in inhibiting RSV replication.

Quantitative Data Summary

The antiviral potency and safety profile of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound Against RSV

| RSV Strain(s) | Cell Line / Model | EC₅₀ (µM) | Reference |

| Multiple Clinical Isolates | HEp-2 cells | 0.61 - 1.2 | [1][2] |

| Recombinant RSV | Human Airway Epithelia (HAE) Organoids | Potent Inhibition | [2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC₅₀ (µM) | Reference |

| HEp-2 | > 500 | [1] |

| MDCK | > 500 | [1] |

| BHK-T7 | > 500 | [1] |

| BEAS-2B | > 500 | [1] |

Table 3: In Vivo Efficacy of this compound in an RSV Mouse Model

| Animal Model | Dosage (mg/kg) | Treatment Initiation (post-infection) | Outcome | Reference |

| RSV-infected mice | 5 | 24 hours | Significant reduction in viral burden | [1][2] |

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Dosage (mg/kg) | Cmax (µM) | AUC (h*nmol/ml) | Key Finding | Reference |

| 15 (oral) | 34.8 | 154 ± 27.6 | Good oral dose-proportionality | [4] |

| 50 (oral) | 63.3 | 413.1 ± 78.1 | Good oral dose-proportionality | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the protocols for key experiments.

In Vitro Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various strains of RSV.

Methodology:

-

Cell Culture: Human epidermoid carcinoma (HEp-2) cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection: Cells are infected with RSV at a predetermined multiplicity of infection (MOI).

-

Treatment: Following viral adsorption, the inoculum is removed, and cells are treated with the various concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 72 hours).

-

Quantification: The extent of viral replication is quantified. This can be achieved through various methods, such as:

-

Virus Yield Reduction Assay: Supernatants are collected, and viral titers are determined by plaque assay or TCID₅₀.

-

Reporter Virus Assay: For recombinant RSV expressing a reporter gene (e.g., luciferase or a fluorescent protein), the reporter signal is measured, which correlates with the level of viral gene expression.

-

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated as the drug concentration that inhibits viral replication by 50%.

Figure 2: General workflow for in vitro antiviral activity assessment.

In Vivo Efficacy Studies in a Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of orally administered this compound in a mouse model of RSV infection.

Methodology:

-

Animal Model: BALB/c mice are commonly used for RSV research.

-

Infection: Mice are intranasally inoculated with a specific titer of an RSV strain adapted for replication in mice (e.g., recRSV-A2-L19F).[4]

-

Treatment Groups: Animals are randomized into treatment and control groups (e.g., this compound at a specific dose and a vehicle control).

-

Drug Administration: Treatment is initiated at a specified time point post-infection (e.g., 24 hours). This compound is administered orally once daily.[1][5]

-

Monitoring: Animals are monitored for clinical signs of illness and weight loss.

-

Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4 or 5), mice are euthanized.

-

Viral Load Quantification: Lungs are harvested, and the viral load is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay to determine the reduction in viral burden in the treatment group compared to the control group.[2][4]

Figure 3: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound (4′-Fluorouridine) has demonstrated significant promise as an orally bioavailable antiviral agent for the treatment of RSV. Its mechanism of action, centered on the inhibition of the viral RdRP through transcriptional stalling, is well-supported by in vitro polymerase assays.[1][3] The compound exhibits potent and selective anti-RSV activity in cell culture and, importantly, shows significant efficacy in reducing viral load in animal models when administered orally.[1][2][5] The favorable pharmacokinetic and cytotoxicity profiles further underscore its potential as a therapeutic candidate.[1][4] The data presented in this guide provide a strong foundation for further investigation and clinical development of this compound for RSV disease, a significant unmet medical need.[1]

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scind.org [scind.org]

Preclinical Evaluation of EIDD-2749: A Broad-Spectrum Antiviral Agent

This technical guide provides a comprehensive overview of the preclinical studies of EIDD-2749 (also known as 4′-fluorouridine or 4′-FlU), a ribonucleoside analog with potent broad-spectrum antiviral activity. The data presented herein are compiled from various in vivo studies in established animal models, targeting a range of significant viral pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for replicating the genome of many RNA viruses. Upon incorporation into the nascent viral RNA strand, this compound disrupts the replication process. Depending on the specific virus, this disruption manifests as either immediate chain termination or transcriptional stalling, where the polymerase pauses after incorporation, ultimately inhibiting the production of new viral genomes and halting the infection.[1][2][3][4]

Pharmacokinetics in Animal Models

Pharmacokinetic properties of this compound have been evaluated in ferrets, demonstrating good oral dose-proportionality.[5] Following a single oral administration, the compound reached peak plasma concentrations that were dose-dependent, indicating efficient absorption.

| Animal Model | Dose (Oral) | Cmax (µM) | AUC (h*nmol/mL) | Source |

| Ferret | 15 mg/kg | 34.8 | 154 ± 27.6 | [5] |

| Ferret | 50 mg/kg | 63.3 | 413.1 ± 78.1 | [5] |

Efficacy in Animal Models of Viral Disease

This compound has demonstrated high efficacy in various preclinical animal models against several pathogenic RNA viruses.

Respiratory Syncytial Virus (RSV)

In a mouse model of RSV infection, once-daily oral administration of this compound resulted in a significant, dose-dependent reduction in viral load in the lungs.[5]

| Virus | Animal Model | Dosage (Oral) | Treatment Initiation | Key Efficacy Outcome | Source |

| RSV | BALB/cJ Mice | 0.2, 1, or 5 mg/kg | 2 hours post-infection | Statistically significant reduction in lung virus load at all doses. | [5] |

| RSV | BALB/cJ Mice | 5 mg/kg | 24 hours post-infection | Highly efficacious in reducing viral replication. | [1][2] |

Coronaviruses (SARS-CoV-2)

The ferret model, which mimics aspects of human SARS-CoV-2 infection and transmission, was used to evaluate this compound. The treatment was effective against multiple variants of concern.

| Virus | Animal Model | Dosage (Oral) | Treatment Initiation | Key Efficacy Outcome | Source |